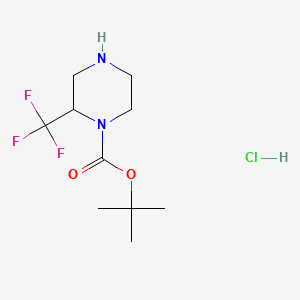
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17F3N2O2. It is known for its applications in various fields of scientific research, particularly in medicinal chemistry and pharmaceutical development. The compound is characterized by the presence of a piperazine ring substituted with a trifluoromethyl group and a tert-butyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine derivatives with trifluoromethylating agents. One common method includes the use of tert-butyl chloroformate and trifluoromethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or alkyl halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical applications .
Aplicaciones Científicas De Investigación
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired therapeutic effect .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate
- 1-Boc-2-(trifluoromethyl)piperazine
- 2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound in drug development .
Propiedades
Fórmula molecular |
C10H18ClF3N2O2 |
|---|---|
Peso molecular |
290.71 g/mol |
Nombre IUPAC |
tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17F3N2O2.ClH/c1-9(2,3)17-8(16)15-5-4-14-6-7(15)10(11,12)13;/h7,14H,4-6H2,1-3H3;1H |
Clave InChI |
OURDQBWQNSVHFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNCC1C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


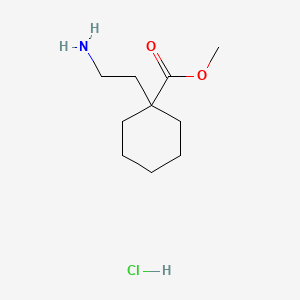
![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid](/img/structure/B15297495.png)
![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
![N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B15297512.png)

![{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15297531.png)
![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)
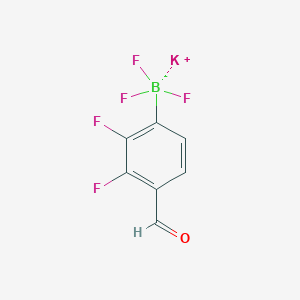
![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
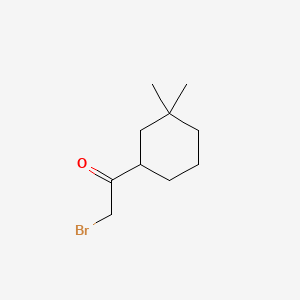
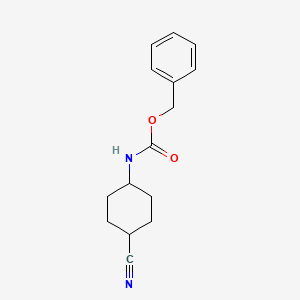
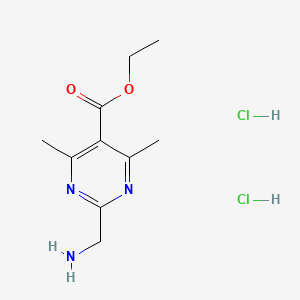
![2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B15297558.png)
